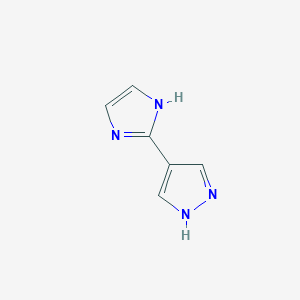

2-(1H-pyrazol-4-yl)-1H-imidazole

Descripción general

Descripción

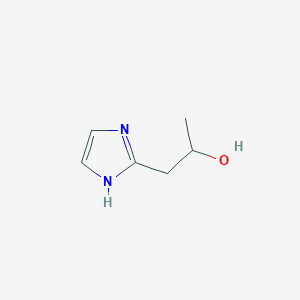

“2-(1H-pyrazol-4-yl)-1H-imidazole” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Synthesis Analysis

The synthesis of pyrazole derivatives like “2-(1H-pyrazol-4-yl)-1H-imidazole” involves one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This process affords previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-pyrazol-4-yl)-1H-imidazole”, are known to undergo various chemical reactions. For instance, chloro(trimethyl)silane is known to promote and facilitate various condensation reactions .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- A series of pyrazole-imidazole-triazole hybrids demonstrated significant antimicrobial activity, with one compound showing excellent potency against A. niger, surpassing even the reference drug Fluconazole (Punia et al., 2021).

- 1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives exhibited promising antifungal and antimycobacterial activities against strains like Candida albicans and Mycobacterium tuberculosis (Zampieri et al., 2008).

Synthesis and Chemical Characterization

- The synthesis of pyrazole-imidazole derivatives has been explored, yielding compounds with potential applications in various fields. For instance, benzimidazole-pyrazoline hybrid molecules showing anti-diabetic properties were developed (Ibraheem et al., 2020).

- The functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, leading to derivatives with improved aqueous solubility, potentially useful in drug development (Schwärzer et al., 2021).

Potential Therapeutic Applications

- Pyrazole and imidazole derivatives have shown diverse therapeutic potentials, including antioxidant and anti-inflammatory activities. Some compounds demonstrated significant free-radical scavenging capacity and antioxidant activity (Karrouchi et al., 2019).

- In the realm of obesity treatment, N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives were designed and evaluated as potential pancreatic lipase inhibitors, showing promising results for anti-obesity activity (Unnisa et al., 2022).

Safety and Hazards

While specific safety and hazard information for “2-(1H-pyrazol-4-yl)-1H-imidazole” is not available, general precautions for handling pyrazole derivatives include avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended .

Direcciones Futuras

The development of synthetic approaches to new pyrazole derivatives, including “2-(1H-pyrazol-4-yl)-1H-imidazole”, is an important problem . The search for methods of synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

Mecanismo De Acción

Target of Action

Compounds containing imidazole and pyrazole moieties are known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that compounds containing imidazole and pyrazole moieties have been associated with various biological activities, suggesting that they may interact with multiple targets .

Biochemical Pathways

Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, suggesting a broad spectrum of potential effects .

Result of Action

Compounds containing imidazole and pyrazole moieties have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(1H-pyrazol-4-yl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-2-8-6(7-1)5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLDFGCWPKZMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=CNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

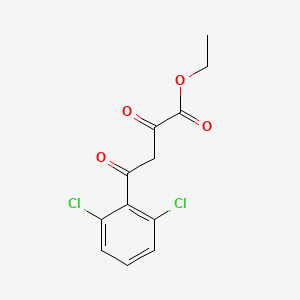

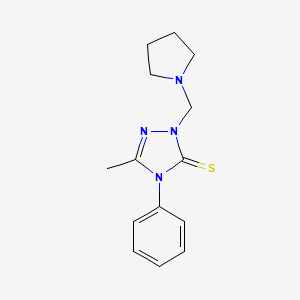

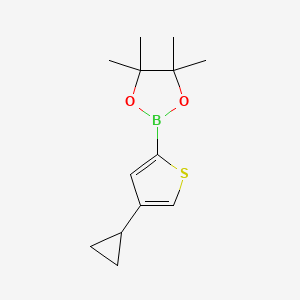

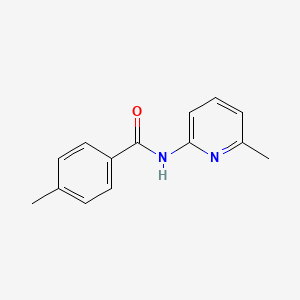

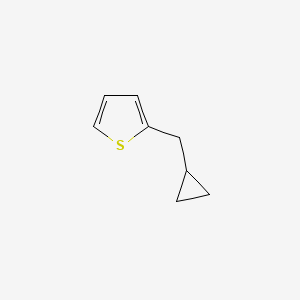

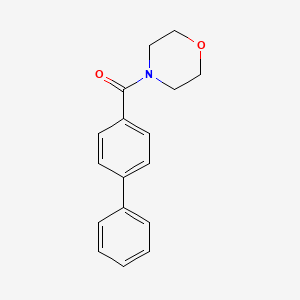

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)